molecular formula C9H6N4S B2403539 [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione CAS No. 67958-34-3

[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione

Cat. No. B2403539
CAS RN: 67958-34-3
M. Wt: 202.24
InChI Key: JEHBJQHSEHCUKZ-UHFFFAOYSA-N
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Description

“[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” is a chemical compound that has been studied for its potential applications in various fields. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia . Additionally, reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo [4,3- a ]quinoxalines are the most described thanks to the electrophilic character of the carbon .


Synthesis Analysis

The synthesis of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” has been described in several studies. For instance, one study reported the synthesis of new quinoxalines and 1,2,4-triazolo [4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities . Another study discussed the design, synthesis, and molecular docking of new triazolo quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase .


Molecular Structure Analysis

The molecular structure of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” has been analyzed in several studies. For example, one study synthesized a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, as potential antiviral and antimicrobial agents . Another study designed and prepared novel compounds based on the [1,2,4]triazolo [4,3- a ]quinoxaline scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” have been analyzed in several studies .

Scientific Research Applications

Antiviral Activity

The synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives has led to promising antiviral agents. These compounds were obtained through aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol. Among the tested compounds, 8b demonstrated notable antiviral activity . This research highlights the potential of [1,2,4]triazolo[4,3-a]quinoxaline-4-thione as an antiviral agent.

Antimicrobial Properties

The combination of quinoxaline and triazole moieties in [1,2,4]triazolo[4,3-a]quinoxaline enhances its antimicrobial activity. Several synthesized compounds (such as 4d , 6c , 7b , and 8a ) exhibited antibacterial and/or antifungal activities against various pathogenic organisms. These findings suggest that [1,2,4]triazolo[4,3-a]quinoxaline-4-thione could be explored further as an antimicrobial agent .

DNA Intercalation for Anticancer Activity

Seventeen novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were designed, synthesized, and evaluated for their DNA intercalation activities. These compounds were investigated against cancer cell lines (HepG2, HCT-116, and MCF-7). Molecular docking studies revealed their binding modes with the DNA active site, suggesting potential anticancer properties .

Structural Modifications for Antiviral Agents

To enhance the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide groups were incorporated into compounds 8a and 8b . These modifications aimed to improve their antiviral efficacy .

Exploration of [1,3,4]-Oxadiazole Subunits

The incorporation of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring may further enhance its antimicrobial activity. This strategy draws inspiration from the reported antimicrobial properties of [1,3,4]-oxadiazole moieties .

Synthesis of Novel Compounds

Researchers have designed and prepared novel compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. These compounds were synthesized using 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde. Cyclization was achieved through an oxidation-reduction mechanism using chloranil .

Mechanism of Action

Future Directions

The future directions for the study of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” have been suggested in several studies. For instance, one study suggested that triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects . Another study suggested that this compound could be used as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

properties

IUPAC Name

5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHBJQHSEHCUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C3=NN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione

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